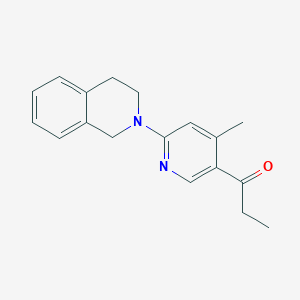

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one

Description

The compound 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one features a pyridine ring substituted with a 3,4-dihydroisoquinoline moiety at position 6 and a methyl group at position 4.

Properties

Molecular Formula |

C18H20N2O |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C18H20N2O/c1-3-17(21)16-11-19-18(10-13(16)2)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3 |

InChI Key |

GWLFQHXIMJFPQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Pictet–Spengler Cyclization for Core Formation

The 3,4-dihydroisoquinolin-2(1H)-yl moiety is frequently constructed via the Pictet–Spengler reaction, which cyclizes β-phenylethylamines with aldehydes under acidic conditions. For this compound, the reaction involves:

-

Reagents : 3,4-Dihydroisoquinolin-2-amine derivatives and 4-methylpyridin-3-carbaldehyde.

-

Conditions : Trifluoroacetic acid (TFA) or HCl in ethanol, reflux at 70–80°C for 6–12 hours .

Key Example :

In a study on Hedgehog acyltransferase inhibitors, a Pictet–Spengler reaction between 2-thiopheneethylamine and 6-methylpicolinaldehyde yielded a tetrahydrothienopyridine core, demonstrating the versatility of this method . While the specific 4-methylpyridin-3-yl variant isn’t detailed, analogous protocols suggest feasibility.

Bischler–Napieralski Cyclization

This method constructs tetrahydroisoquinolines via cyclization of β-phenylethylamine derivatives with ketones. For the target compound:

-

Reagents : 3,4-Dihydroisoquinolin-2-amine and 4-methylpyridin-3-yl acetone.

-

Conditions : Phosphorus oxychloride (POCl₃) in dichloromethane, room temperature to 40°C .

Advantages :

-

High regioselectivity for forming the 6-position substituent.

Chloro Acetamide-Mediated Coupling

A propan-1-one linker is introduced via nucleophilic substitution. A chloro acetamide intermediate facilitates coupling with amines:

-

Intermediate Synthesis : React 4-methylpyridin-3-yl acetone with thionyl chloride to form 2-chloro-1-(4-methylpyridin-3-yl)-1-oxoethane.

-

Coupling : Displace chloride with 3,4-dihydroisoquinolin-2-amine in dichloromethane (DCM) at room temperature .

Example Reaction :

Boc-Protected Amine Strategies

To prevent side reactions, tert-butoxycarbonyl (Boc)-protected amines are employed:

-

Protection : Treat 3,4-dihydroisoquinolin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Coupling : React the Boc-protected amine with 4-methylpyridin-3-yl propan-1-one via EDCI/HOBt activation .

-

Deprotection : Remove Boc group with TFA in DCM (room temperature, 1–2 hours) .

Yield Data :

Friedel-Crafts Acylation

For direct acylation of the pyridine ring:

-

Reagents : Acetyl chloride and AlCl₃ as a catalyst.

Limitation : Requires activating groups on the pyridine ring, which may necessitate prior functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable late-stage functionalization:

-

Suzuki Coupling : React 4-methylpyridin-3-yl boronic acid with a halogenated dihydroisoquinoline.

Example :

Multi-Step Synthesis from Precursors

A synthesis pathway from pyridine and isoquinoline precursors is outlined below:

-

Pyridine Ring Functionalization :

-

Isoquinoline Core Formation :

-

Final Coupling :

Challenges and Optimization

-

Regioselectivity : Ensuring the 6-position on the dihydroisoquinoline ring is substituted requires strict control over reaction conditions .

-

Yield Losses : Boc deprotection and coupling steps often result in moderate yields (24–75%), suggesting room for process optimization .

-

Purity : Final compounds require HPLC purification to achieve >95% purity .

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Pictet–Spengler | High diastereoselectivity | Sensitive to steric hindrance |

| Boc Protection | Minimizes side reactions | Multi-step complexity |

| Suzuki Coupling | Broad substrate scope | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Compound 16 (1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one)

- Core Structure: Pyridine-propanone hybrid linked to dihydroisoquinoline.

- Key Differences: The target compound has a 4-methylpyridin-3-yl group, whereas Compound 16 substitutes the pyridine with a 4-isobutylphenyl group. The dihydroisoquinoline moiety is retained in both, suggesting shared binding interactions.

- Biological Relevance : Compound 16 is an ibuprofen hybrid synthesized for anti-inflammatory evaluation. The isobutylphenyl group mimics ibuprofen’s pharmacophore, implying that the target compound’s methylpyridine substitution may alter lipophilicity or target selectivity .

RCSB PDB Ligand (2-{(1S)-1-[(6-chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino]-2-phenylethyl}pyrido[4,3-d]pyrimidin-4(1H)-one)

- Core Structure: Pyridopyrimidinone fused with dihydroisoquinoline.

- Key Differences: The dihydroisoquinoline group here is substituted with chloro and dimethyl groups, enhancing steric bulk and electronic effects. The target compound lacks the pyridopyrimidinone scaffold, which is critical for kinase inhibition in related molecules.

- Implications : Chloro and dimethyl groups in the RCSB ligand may improve binding affinity to enzymatic targets, while the target compound’s methylpyridine could prioritize solubility .

Propan-1-one Derivatives with Heterocyclic Systems

PC3 (1-(2,2-bis(4-methoxyphenyl)-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ij]quinolin-1(2H)-yl)-3-phenylpropan-1-one)

- Core Structure: Diazaboroloquinoline-propanone hybrid.

- Key Differences: PC3 incorporates a diazaboroloquinoline ring system, which introduces boron-mediated electronic effects absent in the target compound. The bis(4-methoxyphenyl) substituents in PC3 enhance π-π stacking interactions, unlike the target’s simpler methylpyridine.

- Functional Impact : Boron-containing heterocycles like PC3 are explored for photophysical applications, whereas the target compound’s structure aligns with small-molecule therapeutics .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.8 | ~0.5 | 296.36 |

| Compound 16 | 3.5 | ~0.2 | 335.45 |

| RCSB PDB Ligand | 4.1 | ~0.1 | 482.96 |

| PC3 | 3.2 | ~0.3 | 521.38 |

Research Findings and Implications

Substituent Effects :

- The 4-methylpyridin-3-yl group in the target compound likely reduces logP compared to Compound 16’s isobutylphenyl, improving aqueous solubility. This modification may enhance bioavailability in therapeutic contexts .

- The absence of chloro/dimethyl groups (as in the RCSB ligand) suggests the target compound may prioritize metabolic stability over high-affinity kinase binding .

Synthetic Feasibility :

- Biological Hypotheses: Given structural parallels to ibuprofen hybrids, the target compound may exhibit cyclooxygenase (COX) inhibition, though its methylpyridine group could redirect selectivity toward non-COX targets (e.g., kinases or GPCRs) .

Biological Activity

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one, with the CAS number 1355181-96-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 280.36 g/mol. Its structure includes a dihydroisoquinoline moiety linked to a methylpyridine and a propanone group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O |

| Molecular Weight | 280.36 g/mol |

| CAS Number | 1355181-96-2 |

Research indicates that compounds similar to this compound can act as inhibitors of protein arginine methyltransferases (PRMTs), particularly PRMT5. This enzyme plays a crucial role in epigenetic regulation and has been implicated in various cancers, including leukemia and lymphoma.

In a study focusing on related compounds, it was found that certain derivatives demonstrated potent inhibition of PRMT5 with IC50 values in the low nanomolar range (e.g., 8.5 nM for one derivative), highlighting the potential of these compounds as therapeutic agents in cancer treatment .

Anti-Cancer Properties

The anti-proliferative activity of this compound has been evaluated in vitro and in vivo. In particular, studies have shown that related compounds exhibit significant anti-tumor effects against various cancer cell lines. For instance, one derivative demonstrated a GI50 value of 18 nM against MV4-11 cells, indicating strong anti-cancer potential .

Case Studies

- Inhibition of PRMT5 : A series of studies have investigated the efficacy of PRMT5 inhibitors derived from similar structures. The ability to inhibit PRMT5 effectively correlates with reduced tumor growth in xenograft models, supporting the therapeutic potential of these compounds .

- Cell Viability Assays : Compounds related to this compound were tested using cell viability assays across several cancer cell lines. Results indicated that these compounds significantly reduced cell viability compared to controls, showcasing their potential as anti-cancer agents.

Q & A

What are the recommended synthetic routes for 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one, and how can reaction conditions be optimized for improved yield?

Level: Basic

Methodological Answer:

The synthesis typically involves alkylation of pyridine derivatives with dihydroisoquinoline moieties. Key steps include:

- Alkylation : Reacting 4-methylpyridine precursors with 3,4-dihydroisoquinoline under nucleophilic conditions. Use solvents like tetrahydrofuran (THF) or dichloromethane and catalysts such as potassium hydroxide (KOH) to enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the target compound. Yield optimization may require microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Characterization : Confirm intermediate structures via -NMR and -NMR to ensure regioselectivity, particularly at the pyridine and dihydroisoquinoline linkage .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz, DMSO-) resolves proton environments (e.g., dihydroisoquinoline NH at δ 3.2–3.5 ppm, pyridine CH at δ 2.3 ppm). -NMR confirms carbonyl (C=O) at ~205 ppm and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 295.18) and fragmentation patterns to verify substituent positions .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1680 cm) and NH bending (~1550 cm) .

What in vitro biological screening approaches are appropriate for evaluating its antiviral potential?

Level: Advanced

Methodological Answer:

- Plaque Reduction Assays : Test inhibition of viral replication (e.g., MERS-CoV) in HEK-293 cells. Prepare serial dilutions (0.1–100 µM) and measure IC using fluorescence-based readouts. Include cytotoxicity controls (e.g., cell viability >90% at effective concentrations) .

- Structural Analog Comparison : Benchmark activity against analogs like N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide, which showed 0.602% cytotoxicity in similar assays .

- Mechanistic Studies : Use molecular docking to predict binding to viral proteases (e.g., 3CLpro) and validate with surface plasmon resonance (SPR) for affinity measurements .

How can researchers address solubility and stability challenges during formulation for in vivo studies?

Level: Advanced

Methodological Answer:

- Salt Formation : Convert the free base to hydrochloride salts (e.g., HCl salt of analogous compounds improved aqueous solubility by 30-fold) .

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based solutions to enhance bioavailability. Preformulation stability tests (40°C/75% RH for 14 days) assess degradation pathways .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via HPLC purity (>98%) .

How should structure-activity relationship (SAR) studies focus on the dihydroisoquinoline moiety to enhance target selectivity?

Level: Advanced

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF) to the dihydroisoquinoline ring to improve binding to hydrophobic pockets. Compare IC values against unmodified analogs .

- Bioisosteric Replacement : Replace the dihydroisoquinoline with morpholine or piperazine derivatives. Evaluate changes in potency using radioligand binding assays (e.g., 5-HT/5-HT receptor selectivity) .

- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs (e.g., using Schrödinger Suite) to identify critical hydrogen-bonding and π-π stacking interactions .

What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-based vs. enzymatic)?

Level: Advanced

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., remdesivir for antiviral assays) and account for cell-line-specific metabolism (e.g., CYP450 expression in HEK vs. Vero cells) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates. Compare with enzymatic assay results to distinguish parent compound vs. metabolite effects .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to cluster activity patterns. For example, discrepancies in cytotoxicity (0.520–0.604% in HEK cells) may correlate with logP differences among analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.